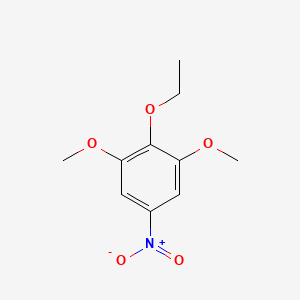

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

189564-60-1 |

|---|---|

Formule moléculaire |

C10H13NO5 |

Poids moléculaire |

227.21 g/mol |

Nom IUPAC |

2-ethoxy-1,3-dimethoxy-5-nitrobenzene |

InChI |

InChI=1S/C10H13NO5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3 |

Clé InChI |

OHDURDXCCGUNOA-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=C(C=C1OC)[N+](=O)[O-])OC |

Origine du produit |

United States |

Significance of Highly Substituted Nitroaromatic Ethers in Contemporary Synthetic Chemistry

Highly substituted nitroaromatic ethers, the chemical class to which 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene belongs, hold considerable significance in modern organic synthesis. These molecules are prized as intermediates in the production of a wide array of complex organic products, including pharmaceuticals, agrochemicals, and dyes. nih.gov The nitro group is one of the most versatile functional groups; it can be readily reduced to an amine, which is a key step in the synthesis of anilines and subsequently a vast number of other derivatives. nih.gov

Furthermore, the nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta positions relative to itself. nih.gov In a molecule like this compound, the combined directing effects of the three electron-donating alkoxy groups (ortho-, para-directing) and the meta-directing nitro group create a well-defined reactivity map for further functionalization. This predictable reactivity makes such compounds valuable platforms for constructing complex, multi-substituted aromatic systems. The incorporation of ether linkages can also enhance properties like solubility and thermal stability in larger molecules derived from these intermediates. bldpharm.com

Historical Context of Aromatic Nitration and Aryl Ether Chemistry in Chemical Synthesis

The development of methods to produce compounds like 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is built upon foundational reactions in organic chemistry that date back to the 19th century.

Aromatic Nitration: The introduction of a nitro group onto an aromatic ring is one of the oldest and most studied electrophilic aromatic substitution reactions. The first reported nitration of benzene (B151609) was achieved by Eilhard Mitscherlich in 1834 using fuming nitric acid. The process was later refined by the introduction of "mixed acid," a combination of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction. sielc.com This method remains a cornerstone of both laboratory and industrial synthesis of nitroaromatics. acs.org

Aryl Ether Synthesis: The formation of the aryl ether bonds in this molecule relies on classic reactions developed over a century ago. The Williamson ether synthesis, reported in the 1850s, is a widely used method that involves the reaction of an alkoxide ion with a primary alkyl halide. guidechem.com For aryl ethers specifically, the Ullmann condensation (or Ullmann coupling), developed in the early 1900s, became a key method, typically involving the copper-catalyzed reaction of an aryl halide with an alcohol. nih.gov These fundamental reactions paved the way for the synthesis of complex, polysubstituted ethers.

Overview of Current Research Trajectories for Complex Aryl Ethers and Nitrobenzene Derivatives

Regioselective Nitration Approaches for Polysubstituted Aryl Ethers

The introduction of a nitro group onto an already substituted aromatic ring is a critical step in the synthesis of many complex molecules. The position of the incoming nitro group is dictated by the electronic and steric properties of the substituents already present on the ring.

Electrophilic Aromatic Nitration Mechanisms in Activated Benzene (B151609) Systems

The nitration of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. semanticscholar.org The generally accepted mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid. researchgate.netorgsyn.orgnih.govhymasynthesis.com

The reaction proceeds in three main steps:

Formation of the nitronium ion: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the linear nitronium ion. semanticscholar.orghymasynthesis.com

Electrophilic attack and formation of the sigma complex: The electron-rich π-system of the aromatic ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. researchgate.netnih.gov This is typically the slow, rate-determining step of the reaction. nih.gov

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the nitroaromatic product. orgsyn.orghymasynthesis.com

In highly activated benzene systems, such as those containing multiple alkoxy groups, the reaction mechanism can be more complex. For instance, in the dinitration of 1,2-dialkoxybenzenes, it has been proposed that the reaction may proceed through a single electron transfer (SET) process. google.com

Influence of Steric and Electronic Effects on Nitration Regioselectivity

The regiochemical outcome of the nitration of a substituted benzene ring is governed by the interplay of electronic and steric effects of the existing substituents.

Electronic Effects:

Activating Groups: Electron-donating groups, such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups are typically ortho, para-directors because they can stabilize the positive charge of the sigma complex through resonance, particularly when the electrophile attacks at the ortho and para positions. sigmaaldrich.com The methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃) groups are strong activating groups.

Deactivating Groups: Electron-withdrawing groups, such as the nitro (-NO₂) group, decrease the electron density of the ring, making it less reactive. These groups are generally meta-directors as the meta positions are less deactivated than the ortho and para positions. nih.govsigmaaldrich.com

In the case of 1-ethoxy-3,5-dimethoxybenzene, the precursor to this compound, all three alkoxy groups are strongly activating and ortho, para-directing. The positions ortho and para to each group are the most activated sites for electrophilic attack.

Steric Effects:

Bulky substituents can hinder the approach of the electrophile to the adjacent ortho positions. learncbse.in This steric hindrance can lead to a preference for substitution at the less hindered para position. In polysubstituted benzenes, severe steric crowding can significantly influence the product distribution.

For the nitration of 1-ethoxy-3,5-dimethoxybenzene, the position between the two methoxy groups (C2) is sterically hindered. The positions ortho to the ethoxy group and para to a methoxy group (C4 and C6) are electronically activated. However, the position that is para to the ethoxy group and ortho to both methoxy groups (C5) is the most likely site of nitration due to the combined directing effects of the three alkoxy groups.

Development of Modern Reagents and Catalytic Systems for Controlled Nitration

Traditional nitration using a mixture of nitric and sulfuric acids can be harsh and may lead to side reactions or a lack of selectivity, especially with sensitive substrates. To address these limitations, a variety of milder and more selective nitrating agents and catalytic systems have been developed.

Modern approaches often aim to improve regioselectivity and functional group tolerance:

Alternative Nitrating Agents: Reagents such as N-nitrosaccharin, N-nitropyrazole, and various nitrate salts have been employed to achieve nitration under milder conditions. These reagents can act as a controlled source of the nitronium ion.

Catalytic Systems: The use of solid acid catalysts, such as zeolites, can enhance regioselectivity. For example, modified mesoporous Y zeolite has been used to catalyze the nitration of azobenzene (B91143) with improved ortho-selectivity. Dicationic acidic ionic liquids have also been shown to improve the para-selectivity in the nitration of alkylbenzenes.

Ipso-Nitration: This strategy involves the nitration at a position already occupied by a substituent other than hydrogen, such as a boronic acid or a halogen. This can provide excellent regiocontrol.

Biocatalytic Nitration: Enzymatic nitration using peroxidases or other enzymes offers a green and highly selective alternative, although the substrate scope can be limited.

Interactive Data Table: Modern Nitrating Reagents

| Reagent/System | Substrate Type | Key Advantages |

| N-Nitrosaccharin | Arenes and heteroarenes | Bench-stable, recyclable, mild conditions |

| N-Nitropyrazole | Arenes and heteroarenes | Controllable mono- or dinitration, good functional group tolerance |

| Zeolites (e.g., Hβ) | Deactivated mono-substituted benzenes | Reusable, improved para-selectivity |

| Dicationic Ionic Liquids | Alkylbenzenes and halogenated benzenes | Recyclable, enhanced regioselectivity |

| Ru(bpy)₃₂/blue light | Aryl germanes | Site-selective ipso-nitration at room temperature |

Ethereal Linkage Formation and Functionalization in Aromatic Systems

The synthesis of aryl ethers like this compound involves the formation of carbon-oxygen bonds between an aromatic ring and alkyl groups.

Strategies for Introducing Ethoxy and Methoxy Groups onto the Benzene Core

The introduction of alkoxy groups onto a benzene ring is a fundamental transformation in organic synthesis. The choice of method depends on the starting materials and the desired substitution pattern.

Williamson Ether Synthesis: This is a classical and widely used method for preparing ethers. It involves the reaction of a sodium alkoxide or phenoxide with an alkyl halide. For the synthesis of a polysubstituted aryl ether, one could start with a polyhydroxylated benzene derivative, such as 5-nitro-1,3-benzenediol, and sequentially or simultaneously alkylate the hydroxyl groups with appropriate alkylating agents (e.g., dimethyl sulfate (B86663) or diethyl sulfate) in the presence of a base. The order of alkylation would be crucial to avoid mixtures of products.

Alkylation of Phenols: Phenols can be directly alkylated using various reagents. For instance, the reaction of a phenol (B47542) with an alcohol can be achieved under supercritical conditions in the presence of a metal hydroxide (B78521) or alkoxide catalyst.

Advanced Alkylation and Arylation Techniques for Ether Synthesis

In addition to the classical Williamson synthesis, several modern methods have been developed for the formation of aryl ethers, offering milder reaction conditions and broader substrate scope.

Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. While traditionally requiring harsh conditions, modern protocols often use ligands to facilitate the reaction at lower temperatures.

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions have been adapted for the synthesis of aryl ethers (C-O bond formation) from aryl halides or triflates and alcohols.

Chan-Lam Coupling: This copper-catalyzed reaction couples an aryl boronic acid with an alcohol or phenol to form an aryl ether. It is often carried out under mild conditions and is tolerant of a wide range of functional groups.

Friedel-Crafts Alkylation and Acylation: While not a direct method for ether synthesis, Friedel-Crafts reactions are essential for preparing substituted aromatic precursors. For example, a benzene ring could be acylated, and the resulting ketone could be reduced to an alkyl group, followed by other functional group transformations.

The synthesis of this compound would likely start from a precursor such as 1,3,5-trimethoxybenzene (B48636) or a suitably substituted dihydroxybenzene. The ethoxy group could be introduced via Williamson synthesis or a modern coupling reaction. The final step would likely be a carefully controlled nitration to install the nitro group at the most activated and sterically accessible position.

Interactive Data Table: Advanced Ether Synthesis Methods

| Method | Reactants | Catalyst | Key Features |

| Ullmann Condensation | Aryl halide + Alcohol/Phenol | Copper | Good for diaryl ethers |

| Buchwald-Hartwig Coupling | Aryl halide/triflate + Alcohol | Palladium | Wide substrate scope |

| Chan-Lam Coupling | Aryl boronic acid + Alcohol/Phenol | Copper | Mild conditions, good functional group tolerance |

| Metal-free Arylation | Diaryliodonium salts + Alcohols/Phenols | None | Avoids transition metal catalysts |

Advanced Spectroscopic Characterization of 2 Ethoxy 1,3 Dimethoxy 5 Nitrobenzene and Analogs

Vibrational Spectroscopy (FTIR, Raman) for Comprehensive Structural and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. canterbury.ac.nz These methods are complementary, as they are governed by different selection rules; FTIR measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. rsc.org

The vibrational spectrum of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is complex, but key functional group vibrations can be assigned by comparison with analogous molecules like dimethoxy-nitrobenzene derivatives. researchgate.netnih.gov The most characteristic vibrations are those of the nitro group (NO₂), the ether linkages (C-O-C), the aromatic ring (C=C and C-H), and the aliphatic chains of the alkoxy groups (C-H).

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two of the most intense and easily identifiable bands in the IR spectrum due to the large dipole moment change during vibration. The asymmetric stretching vibration (νₐₛ NO₂) is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration (νₛ NO₂) appears in the 1300-1370 cm⁻¹ range. researchgate.net For instance, in 2,5-dimethoxy nitrobenzene (B124822), these bands are found at approximately 1520 cm⁻¹ and 1360 cm⁻¹. researchgate.net

Ether (C-O-C) Vibrations: Aryl-alkyl ethers exhibit strong C-O-C stretching bands. The asymmetric stretch (νₐₛ C-O-C), which is typically stronger in the IR spectrum, is expected around 1200-1275 cm⁻¹. The symmetric stretch (νₛ C-O-C) is found at approximately 1020-1075 cm⁻¹. The specific positions are influenced by the substitution pattern on the aromatic ring.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations occur above 3000 cm⁻¹. In-plane C-H bending vibrations are found between 1000 and 1300 cm⁻¹. Out-of-plane (OOP) C-H bending vibrations, which are particularly sensitive to the substitution pattern, appear in the 675-900 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to a series of bands, typically of variable intensity, in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Vibrations: The ethoxy and methoxy (B1213986) groups will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending (scissoring and rocking) vibrations for these groups are expected in the 1375-1470 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2980 | Medium-Strong |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450 - 1610 | Variable |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1560 | Very Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1370 | Strong |

| Asymmetric Ar-O-C Stretch | Aryl Ether | 1200 - 1275 | Strong |

| Symmetric Ar-O-C Stretch | Aryl Ether | 1020 - 1075 | Medium |

| Aromatic C-H OOP Bending | Ar-H | 800 - 900 | Strong |

To achieve an unambiguous assignment of the observed vibrational bands, experimental spectra are often compared with theoretical spectra generated through computational methods. canterbury.ac.nz Density Functional Theory (DFT) calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are widely employed to predict the vibrational frequencies and intensities of molecules. elixirpublishers.comnih.gov

The calculated harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and systematic errors in the computational method, leading to a close agreement between theoretical and experimental data. nih.gov This correlation allows for a confident assignment of even complex vibrational modes arising from the coupling of different vibrations within the molecule. Such computational studies are crucial for distinguishing between different possible conformations (isomers) and for providing a detailed understanding of the molecule's vibrational dynamics. researchgate.netarxiv.orgcardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Molecular Architectures

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a polysubstituted aryl ether like this compound, advanced 1D (¹H, ¹³C) and 2D NMR techniques are required for complete structural assignment. mdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, and methoxy protons.

Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The strong electron-withdrawing effect of the nitro group will deshield the adjacent protons, shifting them downfield. The electron-donating alkoxy groups will have a shielding effect. The proton at C-6 (between the nitro and methoxy groups) and the proton at C-4 (between the ethoxy and nitro groups) will be significantly deshielded.

Alkoxy Protons: The ethoxy group will show a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), with chemical shifts around δ 1.4 ppm and δ 4.1 ppm, respectively. The two methoxy groups (-OCH₃) at positions C-1 and C-3 are chemically non-equivalent and should produce two separate singlets, likely in the range of δ 3.8-4.0 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-5) will be significantly deshielded (δ > 145 ppm), while the carbons attached to the oxygen atoms (C-1, C-2, C-3) will also be downfield (typically δ 140-160 ppm). chemicalbook.com

Alkoxy Carbons: The methoxy carbons are expected around δ 55-60 ppm, while the ethoxy group carbons will appear at approximately δ 15 ppm (-CH₃) and δ 65 ppm (-O-CH₂-). rsc.org

2D NMR: To definitively assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would reveal the coupling between the ethoxy group's -CH₂- and -CH₃ protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation): Correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring. For example, HMBC would show correlations from the methoxy protons to the aromatic carbons they are attached to. mdpi.com

The table below provides predicted ¹H and ¹³C NMR chemical shifts.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic H-4 | ¹H | ~7.5 - 7.8 | - |

| Aromatic H-6 | ¹H | ~7.8 - 8.1 | - |

| Ethoxy -OCH₂- | ¹H | ~4.1 (quartet) | ~65 |

| Ethoxy -CH₃ | ¹H | ~1.4 (triplet) | ~15 |

| Methoxy (C1) -OCH₃ | ¹H | ~3.9 (singlet) | ~56 |

| Methoxy (C3) -OCH₃ | ¹H | ~3.95 (singlet) | ~57 |

| Aromatic C1, C2, C3 | ¹³C | - | 145-160 |

| Aromatic C4, C6 | ¹³C | - | 110-125 |

| Aromatic C5 (-NO₂) | ¹³C | - | >145 |

NMR spectroscopy can also provide information on the molecule's preferred conformation in solution, particularly the orientation of the flexible alkoxy groups. For anisole (B1667542) and its derivatives, there is a dynamic equilibrium between conformations where the methoxy group is planar with the benzene ring and those where it is twisted out-of-plane. researchgate.net In a sterically crowded molecule like this compound, steric hindrance between the adjacent alkoxy groups likely forces them to adopt a non-planar conformation. This conformational preference can be studied using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy or by analyzing long-range coupling constants between the alkoxy protons and ring carbons. researchgate.net

Electronic Spectroscopy (UV-Vis, Photoemission) and Electronic Band Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is characteristic of the chromophores present. The electronic spectrum of this compound is dominated by the nitroaromatic chromophore.

The absorption spectrum of nitrobenzene itself shows several distinct bands. nih.gov A strong absorption band is typically observed around 250-270 nm, which is assigned to a π→π* charge-transfer transition from the benzene ring to the nitro group. stackexchange.comresearchgate.net A much weaker, longer-wavelength absorption, often appearing as a shoulder around 340-350 nm, is attributed to the formally forbidden n→π* transition localized on the nitro group. nih.govrsc.org

The presence of electron-donating alkoxy groups on the benzene ring typically causes a bathochromic (red) shift of the main π→π* absorption band. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Therefore, this compound is expected to absorb at a longer wavelength compared to unsubstituted nitrobenzene. acs.org

Theoretical calculations using time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, including transition energies and oscillator strengths, which aids in the assignment of the observed bands and provides insight into the electronic band structure of the molecule. rsc.org

| Transition Type | Typical λₘₐₓ for Nitrobenzene (nm) | Expected λₘₐₓ for Substituted Analog (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | ~252-268 | ~270 - 300 | Strong (~10,000 M⁻¹cm⁻¹) |

| n → π | ~340 | ~340 - 360 | Weak (~100 M⁻¹cm⁻¹) |

Ultraviolet-Visible Absorption Studies for Investigating Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of nitroaromatic compounds is characterized by distinct electronic transitions originating from the interplay between the aromatic ring and the nitro group. nih.gov For this compound, two primary types of transitions are expected: π→π* and n→π* transitions.

The π→π* transitions involve the excitation of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals, which are delocalized over the aromatic system and the nitro group. brainly.com These are typically high-intensity bands. The presence of electron-donating groups, such as ethoxy and methoxy groups, on the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted nitrobenzene. This shift is due to the increased electron density on the ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The n→π* transitions are characterized by the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and appear at longer wavelengths.

In analogous compounds like nitrobenzene, absorption bands are observed around 260 nm. cdnsciencepub.com For substituted nitrobenzenes, these values can shift. For instance, the addition of multiple nitro groups can lead to a blue shift, while the introduction of electron-donating groups tends to cause a red shift. nih.govdocumentsdelivered.com The UV-Vis spectrum of 2,4-dinitrophenol, for example, shows absorption maxima that are influenced by pH, with the neutral form absorbing around 360 nm. researchgate.net

Table 1: Typical UV-Vis Absorption Maxima (λmax) and Electronic Transitions for Nitroaromatic Analogs

| Compound | Solvent/Condition | λmax (nm) | Transition Type | Reference(s) |

| Nitrobenzene | Various | ~260-280 | π→π | cdnsciencepub.comnih.gov |

| Nitrobenzene | Gas Phase | ~345 | n→π | nih.gov |

| 2,4-Dinitrophenol | pH ~ 3 | 261 | π→π | researchgate.net |

| 2,4-Dinitrophenol | pH ~ 7 | 360 | π→π | researchgate.net |

| 4-Nitroanisole | Not Specified | Not Specified | Not Specified | nist.gov |

| 1,2-Dimethoxy-4-nitrobenzene | Not Specified | Not Specified | Not Specified | nih.gov |

This table presents data for analogous compounds to infer the expected behavior of this compound.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoemission Spectroscopy (UPS) for Surface and Electronic Structure Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide detailed information about the carbon, oxygen, and nitrogen environments.

The N 1s spectrum is particularly informative for nitro compounds. The nitrogen in a nitro group (–NO₂) typically exhibits a high binding energy due to the strong electron-withdrawing nature of the two oxygen atoms. For organic nitro compounds, the N 1s binding energy is generally observed in the range of 404-406 eV. nih.gov In contrast, other nitrogen functionalities like amines or nitriles appear at lower binding energies. xpsfitting.comresearchgate.net

The C 1s spectrum would show multiple peaks corresponding to the different carbon environments: aromatic carbons bonded to other carbons and hydrogen, carbons bonded to the oxygen of the methoxy and ethoxy groups, and the carbon directly attached to the electron-withdrawing nitro group. Similarly, the O 1s spectrum would distinguish between the oxygens of the nitro group and those of the ether functionalities.

Ultraviolet Photoemission Spectroscopy (UPS) is another photoemission technique that uses ultraviolet photons to probe the valence electronic structure of materials. wikipedia.org UPS spectra provide information about the molecular orbital energies in the valence region. For this compound, UPS would reveal the energies of the highest occupied molecular orbitals (HOMO), which are crucial for understanding its chemical reactivity and electronic properties.

Table 2: Expected XPS Binding Energies for Different Atoms in this compound

| Atom | Chemical Environment | Expected Binding Energy (eV) | Reference(s) |

| N 1s | Nitro group (–NO₂) | ~404 - 406 | nih.govwm.edu |

| O 1s | Nitro group (O–N) | ~533 | acs.org |

| O 1s | Ether group (C–O–C) | ~532 | researchgate.net |

| C 1s | Aromatic C–C/C–H | ~284 - 285 | wm.edu |

| C 1s | C–O (Ether) | ~286 | wm.edu |

| C 1s | C–N (Nitroaromatic) | ~286 - 287 | wm.edu |

This table is predictive, based on data from analogous compounds.

X-ray Diffraction Analysis for Precise Solid-State Molecular Geometry and Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing accurate bond lengths, bond angles, and details about intermolecular interactions and crystal packing. nih.gov While a specific crystal structure for this compound is not publicly available, the structural parameters can be reliably inferred from the crystal structures of related nitroaromatic compounds.

In nitrobenzene and its derivatives, the benzene ring is generally planar. wikipedia.orgresearchgate.net The nitro group itself is also planar, but its orientation with respect to the aromatic ring can vary. Steric hindrance from adjacent substituents can cause the nitro group to twist out of the plane of the benzene ring. researchgate.net For this compound, the two methoxy groups ortho to the nitro group would likely induce a significant dihedral angle between the plane of the nitro group and the benzene ring.

The C–N bond length in nitroaromatics is typically around 1.47 Å, and the N–O bond lengths are approximately 1.22 Å. researchgate.net The O–N–O bond angle is generally in the range of 123-125°. researchgate.net The crystal packing of such molecules is often governed by a combination of van der Waals forces, dipole-dipole interactions, and, in some cases, weak C–H···O hydrogen bonds and π–π stacking interactions. nih.gov

Table 3: Typical Molecular Geometry Parameters for Nitroaromatic Compounds from X-ray Diffraction

| Parameter | Typical Value | Compound Example(s) | Reference(s) |

| C–N Bond Length | ~1.47 Å | Nitrobenzene | researchgate.net |

| N–O Bond Length | ~1.22 Å | Nitrobenzene | researchgate.net |

| O–N–O Bond Angle | ~124° | Nitrobenzene | researchgate.net |

| C–N–O Bond Angle | ~118° | Nitrobenzene | researchgate.net |

| Nitro Group Dihedral Angle | Variable (depends on steric hindrance) | Substituted Nitrotoluenes | nih.govresearchgate.net |

This table provides representative data from analogous structures to predict the geometry of this compound.

Role As a Key Building Block and Precursor in Complex Organic Synthesis

Strategic Design and Synthesis of Advanced Pharmaceutical Intermediates

The primary documented application of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is as a key intermediate in the preparation of potent therapeutic agents. Specifically, it has been utilized in the synthesis of novel quinoline (B57606) derivatives that act as inhibitors of Src (Sarcoma) tyrosine kinase, a family of enzymes implicated in cancer progression.

In a multi-step synthesis detailed in patent literature, this compound is the foundational starting material. The synthetic route begins with the reduction of the nitro group to form the corresponding aniline, 3-ethoxy-2,6-dimethoxyaniline. This transformation is a critical step, converting the nitro-compound into a nucleophilic amine ready for further elaboration.

The resulting 3-ethoxy-2,6-dimethoxyaniline is then subjected to a series of reactions, including condensation with other synthetic fragments, to construct the complex quinoline core of the target Src kinase inhibitors. The ethoxy and dimethoxy groups of the original building block are retained in the final active pharmaceutical ingredient, where they are crucial for binding to the enzyme's active site and exerting the desired inhibitory effect. This strategic use underscores the importance of this compound in medicinal chemistry for creating advanced, highly substituted pharmaceutical compounds.

Precursor Applications in the Synthesis of Agrochemicals and Specialty Chemicals

Despite its utility in the pharmaceutical sector, a review of scientific literature and patent databases does not indicate specific applications of this compound as a precursor in the synthesis of agrochemicals or other specialty chemicals. Research in these areas typically employs different structural motifs and precursors tailored to the specific requirements of crop protection or material science.

Utilization in the Development of Functional Materials with Tunable Electronic and Optical Properties

There is no available scientific literature or data to suggest that this compound is utilized in the development of functional materials with tunable electronic and optical properties. The research focus for this compound has been narrowly defined within its role as a pharmaceutical intermediate.

Supramolecular Chemistry and Host Guest Interactions of Nitroaromatic Ethers

Inclusion Complex Formation with Cyclodextrins and Related Macrocyclic Hosts

The formation of inclusion complexes is a hallmark of host-guest chemistry, where a guest molecule is encapsulated within the cavity of a larger host molecule. Cyclodextrins, which are cyclic oligosaccharides, are common hosts due to their hydrophobic inner cavity and hydrophilic exterior. kfupm.edu.sa The formation of such complexes can alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility. kfupm.edu.sanih.gov

The stability of these complexes is defined by an equilibrium constant (Ks) and is driven by non-covalent interactions. kfupm.edu.sa While extensive research exists on the inclusion of various guest molecules within cyclodextrins, specific studies detailing the interaction between 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene and cyclodextrins or other macrocyclic hosts are not prominently documented in available scientific literature. The potential for such complexation exists, where the aromatic ring of the nitroether could fit into the cyclodextrin (B1172386) cavity, but empirical data from techniques like NMR or calorimetry would be required for confirmation.

Commonly used methods for preparing such complexes include co-precipitation and kneading. kfupm.edu.sa For instance, the co-precipitation method involves dissolving the guest in an organic solvent and adding it to an aqueous solution of the cyclodextrin, leading to the precipitation of the complex. kfupm.edu.sa The kneading method involves mixing the guest and host into a paste, which is then dried and purified. kfupm.edu.sa

Table 1: General Methods for Cyclodextrin Inclusion Complex Preparation

| Method | Description | Typical Application |

| Co-precipitation | The guest is dissolved in an organic solvent and added to an aqueous solution of cyclodextrin. The complex precipitates upon cooling or agitation. | Useful for guests that are not soluble in water. kfupm.edu.sa |

| Kneading | The guest (liquid or dissolved) is added to a slurry of cyclodextrin and kneaded to form a paste, which is then dried and purified. | Effective for various guest molecules, including oils and solid compounds. kfupm.edu.sa |

| Co-grinding | The solid guest and host are ground together for an extended period to induce complex formation. | A solvent-free method for preparing solid inclusion complexes. |

Interfacial Interactions with Graphene and Other Two-Dimensional Materials

The interaction of molecules with two-dimensional materials like graphene is a burgeoning area of materials science and supramolecular chemistry. Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, can interact with other molecules through π-π stacking, hydrophobic, and van der Waals forces.

Nitroaromatic compounds, in particular, are known to interact with graphene surfaces. The electron-deficient nitro-substituted aromatic ring can engage in π-π stacking interactions with the electron-rich surface of graphene. However, specific experimental or computational studies detailing the adsorption, orientation, and self-assembly of this compound on graphene or other 2D materials are not found in the current body of scientific literature. Such studies would be valuable for applications in sensing, electronics, or catalysis, and would likely involve techniques such as scanning tunneling microscopy (STM) or atomic force microscopy (AFM) to visualize the molecular arrangement at the interface.

Studies on Self-Assembly and Formation of Ordered Molecular Structures in Solution and at Interfaces

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Molecules like this compound possess functional groups that could facilitate self-assembly. For example, dipole-dipole interactions involving the nitro group and weak hydrogen bonds could lead to the formation of ordered aggregates in solution or at interfaces.

Research into the self-assembly of related molecules, such as benzene-1,3,5-tricarboxamides, shows how hydrogen bonding can drive the formation of one-dimensional, rod-like nanostructures. molport.com While these systems are structurally different, they highlight the principles that could govern the self-assembly of other functionalized aromatic compounds.

To date, there is a lack of specific research focusing on the self-assembly behavior of this compound. Investigations would be necessary to determine if this molecule forms stable, ordered structures like liquid crystals, gels, or molecular films under specific conditions (e.g., concentration, solvent, temperature).

Future Perspectives and Emerging Research Avenues for 2 Ethoxy 1,3 Dimethoxy 5 Nitrobenzene Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The traditional synthesis of polysubstituted nitroaromatic ethers often involves multi-step processes that may lack efficiency and generate significant waste. Future research into the synthesis of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene will likely focus on developing more streamlined and sustainable methods.

One promising avenue is the late-stage functionalization of a pre-existing, highly substituted benzene (B151609) core. For instance, the direct nitration of 1-ethoxy-2,6-dimethoxybenzene could be explored. However, controlling the regioselectivity of such a reaction would be a primary challenge due to the directing effects of the alkoxy groups. nih.gov Advanced nitrating agents and catalyst systems could offer a solution to achieve the desired 5-nitro isomer with high selectivity. nih.gov

Another approach could involve the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, starting with a di- or tri-halogenated nitrobenzene (B124822), sequential substitution with methoxide and ethoxide ions could be investigated. The challenge here lies in controlling the order and position of substitution.

Furthermore, the principles of green chemistry will undoubtedly guide future synthetic developments. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. For example, solid acid catalysts could replace traditional liquid acids in nitration reactions, minimizing corrosive waste. nih.gov The exploration of flow chemistry for the synthesis of this compound could also offer benefits in terms of safety, scalability, and efficiency.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Late-stage nitration | Fewer steps, potentially higher overall yield. | Poor regioselectivity, formation of isomers. |

| Nucleophilic aromatic substitution | High regioselectivity possible with appropriate starting materials. | Multi-step, may require harsh reaction conditions. |

| Flow chemistry | Improved safety, scalability, and reaction control. | Requires specialized equipment and optimization. |

| Biocatalysis | High selectivity, mild reaction conditions. | Limited availability of suitable enzymes. |

Exploration of Unconventional Reactivity and Novel Transformation Pathways for Nitroaromatic Ethers

The reactivity of this compound is expected to be dominated by the interplay of its electron-donating alkoxy groups and the strongly electron-withdrawing nitro group. This unique electronic profile opens the door to a variety of chemical transformations.

The reduction of the nitro group to an amine is a fundamental transformation that would yield 2-Ethoxy-1,3-dimethoxy-5-aminobenzene, a valuable building block for the synthesis of dyes, pharmaceuticals, and polymers. researchgate.net Research in this area could focus on developing selective reduction methods that leave the alkoxy groups intact. Catalytic hydrogenation using novel nanocatalysts could offer high efficiency and selectivity. researchgate.net

The strong electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution. wikipedia.org This could be exploited to introduce additional functional groups onto the benzene ring, further expanding the chemical space accessible from this starting material. For instance, reaction with various nucleophiles could lead to the displacement of one of the methoxy (B1213986) groups, although this would likely require harsh conditions.

Furthermore, the potential for ortho-lithiation directed by the alkoxy groups, followed by trapping with various electrophiles, could be a powerful tool for the regioselective functionalization of the aromatic ring. The steric hindrance from the adjacent alkoxy groups would play a crucial role in determining the site of metalation.

Advancements in Computational Methodologies for Predictive Chemical Design and Materials Discovery

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. mdpi.com In the context of this compound, computational methods can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This information can provide insights into its reactivity in various chemical reactions, as well as its potential as an electronic material. For example, the LUMO energy can be correlated with the ease of reduction of the nitro group. mdpi.com

Molecular modeling can also be used to predict the spectroscopic properties of this compound and its derivatives, such as their NMR and UV-Vis spectra. This can aid in their characterization and identification.

Furthermore, computational screening of virtual libraries of derivatives of this compound could be used to identify candidates with desired properties for specific applications. For example, molecules with large nonlinear optical (NLO) properties could be identified for use in optoelectronic devices.

Table 2: Predicted Properties of this compound using Computational Methods (Illustrative)

| Property | Predicted Value | Significance |

| Dipole Moment | ~4.5 D | Influences solubility and intermolecular interactions. |

| HOMO Energy | ~-8.5 eV | Related to ionization potential and electron-donating ability. |

| LUMO Energy | ~-1.2 eV | Related to electron affinity and ease of reduction. |

| Polarizability | ~20 ų | Influences intermolecular forces and optical properties. |

Strategic Integration of this compound in the Development of Advanced Functional Materials

The unique combination of functional groups in this compound makes it an attractive building block for the development of advanced functional materials.

The presence of the nitro group, a known chromophore, suggests that this compound and its derivatives could have interesting optical properties. mdpi.com For example, they could be investigated as components of fluorescent sensors for the detection of specific analytes. The fluorescence of such sensors could be quenched or enhanced upon interaction with the target molecule. mdpi.com

The reduction of the nitro group to an amine would open up the possibility of incorporating this molecule into polymers. For example, the resulting aniline derivative could be used as a monomer in the synthesis of polyanilines, which are conducting polymers with applications in sensors, actuators, and antistatic coatings. mdpi.com

Furthermore, the polysubstituted nature of the benzene ring allows for the fine-tuning of the molecule's properties through further functionalization. This could lead to the development of materials with tailored electronic, optical, or liquid crystalline properties. For instance, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.